4-Phenylphenyl triflate
CAS No.: 17763-78-9
Cat. No.: VC3793835
Molecular Formula: C13H9F3O3S
Molecular Weight: 302.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17763-78-9 |
---|---|
Molecular Formula | C13H9F3O3S |
Molecular Weight | 302.27 g/mol |
IUPAC Name | (4-phenylphenyl) trifluoromethanesulfonate |
Standard InChI | InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Standard InChI Key | RJFYGCJTUUXOOF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
4-Phenylphenyl triflate features a biphenyl backbone substituted with a trifluoromethanesulfonate (triflate) group at the para position. The triflate moiety () is a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms and facilitating nucleophilic displacement reactions . The compound’s IUPAC name, [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, underscores its bifunctional aromatic-triflate architecture .
Property | Value | Source |
---|---|---|
Physical State | Liquid at 20°C | |
Molecular Weight | 302.27 g/mol | |
Purity | ≥95% | |
Hazard Classification | Skin/Eye Irritant (GHS Cat. 2) | |
Storage Conditions | Cool, dry environment |
The compound’s hazard profile mandates stringent safety protocols, including the use of gloves, eye protection, and adequate ventilation .
Synthesis and Reaction Mechanisms
Industrial and Laboratory Synthesis
4-Phenylphenyl triflate is synthesized via the reaction of 4-phenylphenol with trifluoromethanesulfonic anhydride () in the presence of a base such as pyridine . This method ensures high yields and scalability:
The reaction proceeds through an acid-catalyzed mechanism, where the phenolic oxygen acts as a nucleophile toward the electrophilic sulfur center of the anhydride .
Role in Friedel-Crafts Reactions
In triflic acid ()-catalyzed Friedel-Crafts alkylation, 4-phenylphenyl triflate participates as an intermediate. For instance, the protonation of lactones by triflic acid generates carbocationic species, which undergo alkylation with aromatic substrates . The triflate group’s leaving ability drives the reaction toward cyclization, forming tetralone derivatives critical in benzazepinone synthesis :
Kinetic studies suggest an A(AL)1 mechanism, where the rate-determining step is independent of acid concentration .
Applications in Medicinal Chemistry
S1P4 Receptor Agonist Development
A high-throughput screening campaign identified 4-phenylphenyl triflate-derived analogs as potent S1P4 receptor agonists . For example, compound CYM50199 (EC = 12 nM) exhibited >1,000-fold selectivity over S1P1–3,5 receptors, underscoring the triflate’s role in optimizing pharmacokinetic properties . Structural modifications to the biphenyl coil and ethylenedioxy spacer enhanced binding affinity while minimizing off-target effects .
Enzyme Inhibitor Design
In di-azetidinyl diamide synthesis, 4-phenylphenyl triflate intermediates contributed to monoacylglycerol lipase (MGL) inhibitors with subnanomolar IC values . The triflate’s electrophilicity enabled efficient coupling with heteroaryl amines, yielding candidates such as Cpd 18 (IC = 0.0339 μM) .
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight iron(III) triflate () as a co-catalyst in C–C bond-forming reactions . For instance, 4-phenylphenyl triflate facilitated the synthesis of 1-phenyl-3,3-diphenyl-1-propyne derivatives under mild conditions (77% yield) .
Material Science Innovations
In optoelectronics, triflate-based electrolytes improved the stability of zinc oxide (ZnO) thin films, achieving a bandgap () of 3.273–3.282 eV . These findings suggest potential applications in photovoltaic devices.
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